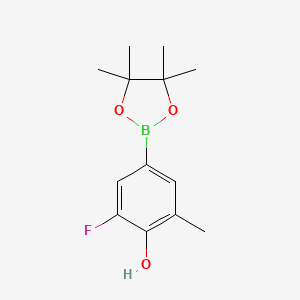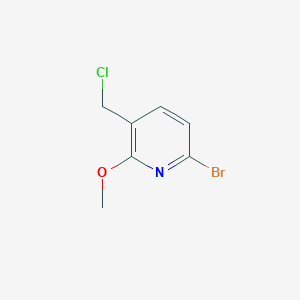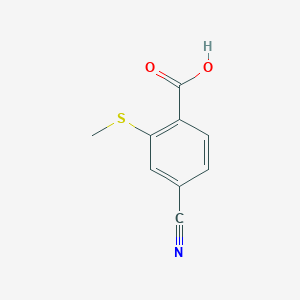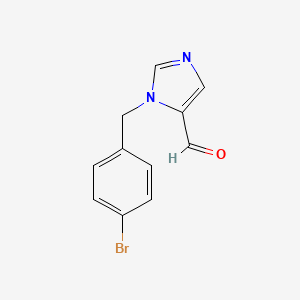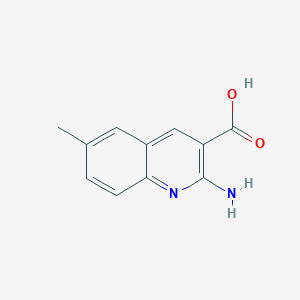![molecular formula C14H11ClN2 B13664436 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its unique electronic and chemical properties, making it an attractive starting point for the synthesis of various therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine can be achieved through several methods. . This method is advantageous due to its versatility and robustness, although it may be limited by the availability and cost of isocyanides.
Another method involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . The use of non-nucleophilic alcoholic solvents, such as tert-butanol, can increase the yield by reducing competing intermolecular reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as copper(II) salts to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Copper(II) acetate, copper(II) sulfate, and copper(II) nitrate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, reduced imidazo[1,2-a]pyridine derivatives from reduction, and various substituted imidazo[1,2-a]pyridine derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorophenyl group, resulting in different chemical reactivity and biological activity.
5-Methylimidazo[1,2-a]pyridine: Lacks the chlorophenyl group, affecting its overall properties and applications.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H11ClN2 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-5-4-8-14-16-13(9-17(10)14)11-6-2-3-7-12(11)15/h2-9H,1H3 |
InChI-Schlüssel |
USXBLFPRCVKXBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


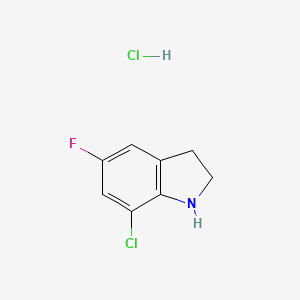
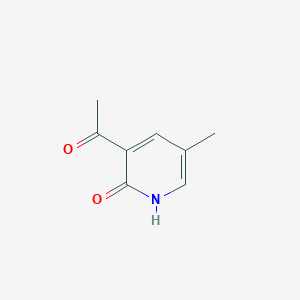
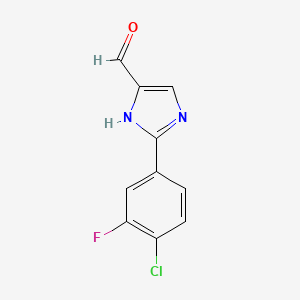
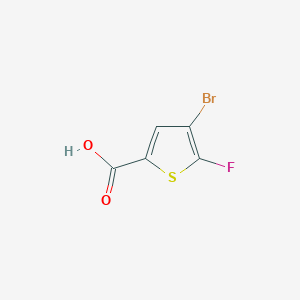

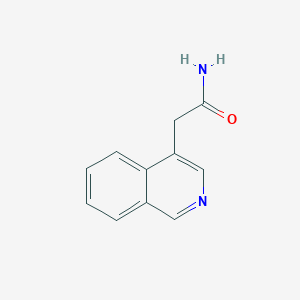

![2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol](/img/structure/B13664394.png)
